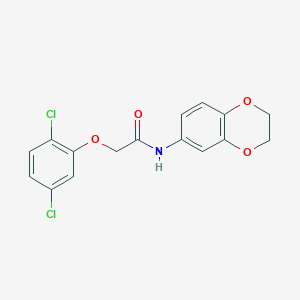

![molecular formula C21H21N3O3S B3570410 4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B3570410.png)

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide

Vue d'ensemble

Description

“4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide” is a chemical compound with the molecular formula C21H21N3O3S2. It has an average mass of 427.540 Da and a mono-isotopic mass of 427.102417 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated . The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .Molecular Structure Analysis

The molecular structure of “4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide” can be analyzed based on its molecular formula C21H21N3O3S2 .Chemical Reactions Analysis

While specific chemical reactions involving “4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(3-pyridinylmethyl)benzamide” are not available, similar compounds have been studied for their biological activities. For example, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed, synthesized, and evaluated .Applications De Recherche Scientifique

Optogenetics

The compound has been mentioned in the context of optogenetics . Optogenetics is a method that combines genetic and optic approaches to control the electrical activity of excitable cells (neurons and muscle fibers). This method is based on the implementation of specific light-sensitive proteins, which are called opsins .

Operation Research

The compound has also been associated with operation research . Operation research is a problem-solving and decision-making technique. It provides the management with a quantitative basis for decisions concerning the operation under its control .

Ecosystem Research Applications

The compound has been linked to ecosystem research applications . The research aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

Fast Proton-Induced Fission

Fast proton-induced fission of 238U has been investigated using this compound . Fission variables such as cross-sections, mass distributions, and prompt neutron emission were evaluated .

Anti-Inflammatory Applications

The compound has been used in the synthesis of derivatives with anti-inflammatory activities . These derivatives have been assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .

COX-2 Inhibitors

The compound has been used in the design, synthesis, and evaluation of new potent COX-2 inhibitors . These inhibitors have been tested for their activity and selectivity against the COX-2 enzyme .

Mécanisme D'action

The mechanism of action of similar compounds involves the inhibition of cyclooxygenase (COX) enzymes, which play a role in converting arachidonic acid to inflammatory mediators . Selective COX-2 inhibitors have been developed to reduce the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Propriétés

IUPAC Name |

4-[(N-methylsulfonylanilino)methyl]-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-28(26,27)24(20-7-3-2-4-8-20)16-17-9-11-19(12-10-17)21(25)23-15-18-6-5-13-22-14-18/h2-14H,15-16H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLZNKXVCCIXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-(pyridin-3-ylmethyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3570331.png)

![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3570340.png)

![N-[4-({[3-(1H-benzimidazol-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3570345.png)

![3,4,5-trimethoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570346.png)

![3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570351.png)

![N-[4-(1-azepanylcarbonyl)benzyl]-N-phenylmethanesulfonamide](/img/structure/B3570378.png)

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B3570383.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570393.png)

![N-(4-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570398.png)

![N-(5-chloro-2-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570404.png)

![N-[4-(cyanomethyl)phenyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3570418.png)

![N-benzyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3570441.png)